Methyl coumarin-3-carboxylate

Overview

Description

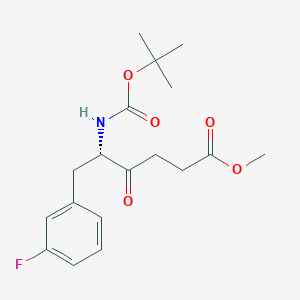

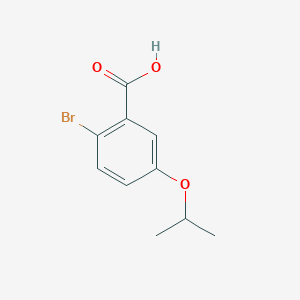

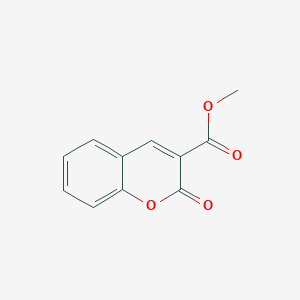

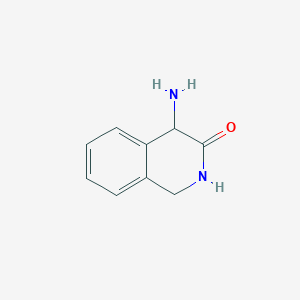

Methyl coumarin-3-carboxylate is a chemical compound with the empirical formula C12H10O4 . It is a type of coumarin, a family of naturally occurring compounds known for their valuable biological and pharmaceutical properties .

Synthesis Analysis

The synthesis of coumarin derivatives like Methyl coumarin-3-carboxylate has been a subject of interest for many organic and pharmaceutical chemists . Various synthetic pathways have been developed, including the fusion of modern methodologies with classical reactions such as the Pechmann reaction or Knoevenagel condensation . For instance, coumarin-3-carboxamides bearing tryptamine moiety were achieved in reasonable yields from the reaction of coumarin-3-carboxylic acids with SOCl2 and tryptamine in the presence of catalytic amounts of K2CO3 in dry toluene under reflux condition .Molecular Structure Analysis

The molecular structure of Methyl coumarin-3-carboxylate includes a total of 24 bonds. There are 16 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 ester (aliphatic) groups .Chemical Reactions Analysis

The chemical reactions of Methyl coumarin-3-carboxylate can be classified into coumarin ring reactions and ester group reactions . Some of these reactions have been successfully applied to the synthesis of biologically and industrially important compounds .Scientific Research Applications

Antibacterial Activities

- Synthesis and Antibacterial Activity : A study by Dianhar et al. (2022) focused on synthesizing 3-substituted coumarins, including ethyl coumarin-3-carboxylate, using microwave irradiation. They investigated their antibacterial activities against Escherichia coli and Staphylococcus aureus. The results showed weak antibacterial activity against E. coli but no significant activity against S. aureus (Dianhar et al., 2022).

Radiation Therapy Applications

- Coumarin as a Chemical Dosimeter : Research by Collins et al. (1994) explored the use of aqueous coumarin, specifically coumarin-3-carboxylic acid, in radiation therapy. It was found that upon irradiation, coumarin-3-carboxylic acid converts to a fluorescent derivative, with fluorescence intensity being proportional to the radiation-absorbed dose (Collins et al., 1994).

Chemical Synthesis and Properties

- Synthesis and Chemical Properties : Abdel-Wahab et al. (2015) reviewed the methods of synthesis and chemical properties of ethyl coumarin-3-carboxylate. They categorized reactions into those involving the coumarin ring and those involving the ester group, noting their application in synthesizing biologically and industrially important compounds (Abdel-Wahab et al., 2015).

Pharmaceutical and Biological Applications

- Antitumor and Antibacterial Properties : Nawrot-Modranka et al. (2006) examined phosphorohydrazine derivatives of coumarin, including methyl chromone-3-carboxylate, for their chemical and biological properties. These derivatives showed antitumor activity against P388 leukemia and in vitro antibacterial activity (Nawrot-Modranka et al., 2006).

Antimicrobial Properties

- Silver(I) Complexes with Coumarin Derivatives : A study by Sullivan et al. (2014) focused on synthesizing silver(I) complexes with coumarin-4-carboxylate derivatives. These complexes demonstrated significant antibacterial activity against Pseudomonas aeruginosa biofilms, as well as other clinically important bacterial strains (Sullivan et al., 2014).

Immunomodulatory Effects

- Immunostimulatory Effect : Maghraby and Bahgat (2004) researched the immunomodulatory effects of coumarin derivatives, including coumarin-3-carboxylates, in mice infected with Schistosoma mansoni. The compounds showed significant effects on both the humoral and cellular immune responses (Maghraby & Bahgat, 2004).

Safety And Hazards

Future Directions

The future directions in the research of Methyl coumarin-3-carboxylate and other coumarin derivatives are likely to focus on their potential applications in various fields, especially in medicine and biology. For instance, the development of novel anticancer drugs based on coumarin is a promising area of research . The synthesis of π-extended carbon materials for photonics and Pd-catalysed annulation reactions are also potential future directions .

properties

IUPAC Name |

methyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-14-10(12)8-6-7-4-2-3-5-9(7)15-11(8)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAJARGAUOHFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175513 | |

| Record name | AI 3-36065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl coumarin-3-carboxylate | |

CAS RN |

21259-42-7 | |

| Record name | Methyl 2-oxo-2H-1-benzopyran-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21259-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AI 3-36065 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021259427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI 3-36065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)

![[(3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-YL]methanol hydrochloride](/img/structure/B3049551.png)

![(6S)-4-oxo-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B3049555.png)